

# Predicted Spectroscopic Data for 3-Ethyl-4-fluorobenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyl-4-fluorobenzamide

Cat. No.: B15295378

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **3-Ethyl-4-fluorobenzamide**. In the absence of experimentally acquired spectra, this document leverages computational chemistry tools to offer valuable insights for researchers, scientists, and professionals in drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are computationally predicted and intended for theoretical and research purposes.

## Predicted Spectroscopic Data

The predicted spectroscopic data for **3-Ethyl-4-fluorobenzamide** has been generated using established online prediction tools. The following tables summarize the key predicted values for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, significant IR absorptions, and major mass spectral peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-Ethyl-4-fluorobenzamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	dd	1H	H-6 (Aromatic)
7.55	m	1H	H-2 (Aromatic)
7.15	t	1H	H-5 (Aromatic)
6.05 (broad s)	s	1H	-NH <sub>2</sub>
5.85 (broad s)	s	1H	-NH <sub>2</sub>
2.70	q	2H	-CH <sub>2</sub> - (Ethyl group)
1.25	t	3H	-CH <sub>3</sub> (Ethyl group)

Predicted in CDCl<sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **3-Ethyl-4-fluorobenzamide**

Chemical Shift (ppm)	Assignment
169.5	C=O (Amide)
162.5 (d, J ≈ 250 Hz)	C-4 (Aromatic, C-F)
133.0 (d, J ≈ 8 Hz)	C-6 (Aromatic)
131.5 (d, J ≈ 3 Hz)	C-2 (Aromatic)
128.0 (d, J ≈ 18 Hz)	C-3 (Aromatic, C-Ethyl)
125.0	C-1 (Aromatic, C-C=O)
116.0 (d, J ≈ 21 Hz)	C-5 (Aromatic)
25.0	-CH <sub>2</sub> - (Ethyl group)
14.0	-CH <sub>3</sub> (Ethyl group)

Predicted in CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for **3-Ethyl-4-fluorobenzamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong	N-H stretch (Amide)
3050-3000	Medium	C-H stretch (Aromatic)
2970-2850	Medium	C-H stretch (Aliphatic)
1660	Strong	C=O stretch (Amide I)
1610	Medium	N-H bend (Amide II)
1580, 1480	Medium	C=C stretch (Aromatic ring)
1250	Strong	C-F stretch

## Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectral Peaks for **3-Ethyl-4-fluorobenzamide**

m/z	Relative Intensity (%)	Assignment
167	100	[M] <sup>+</sup> (Molecular Ion)
152	80	[M - NH <sub>3</sub> ] <sup>+</sup>
138	60	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
123	40	[M - C <sub>2</sub> H <sub>5</sub> - NH] <sup>+</sup>
95	30	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Computational Methodology

The spectroscopic data presented in this guide were generated using a combination of freely available online prediction tools. The following outlines the methodology for each spectroscopic technique.

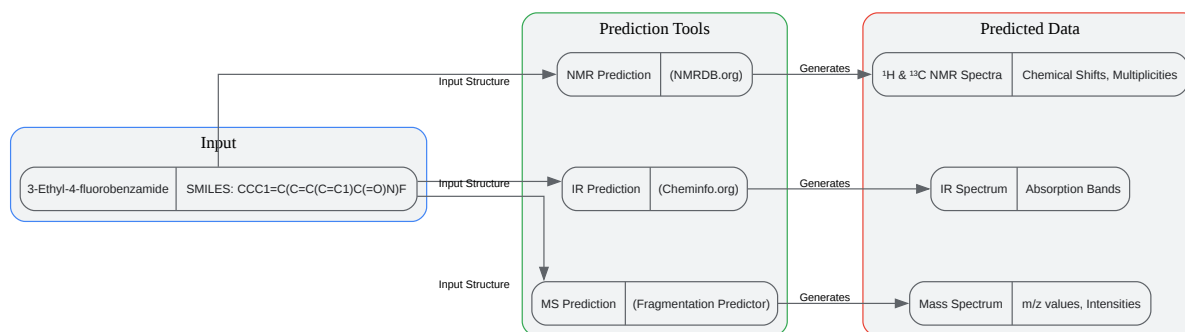
Nuclear Magnetic Resonance (NMR) Prediction: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were predicted using the online tool available at --INVALID-LINK--. The chemical structure of **3-Ethyl-4-fluorobenzamide** was provided as a SMILES string (CCC1=C(C=C(C=C1)C(=O)N)F). The prediction algorithm utilizes a combination of machine learning models trained on a large database of experimental spectra to estimate chemical shifts and coupling constants. The solvent for the prediction was set to Chloroform-d ( $\text{CDCl}_3$ ).

Infrared (IR) Spectrum Prediction: The IR spectrum was predicted using the web-based tool provided by --INVALID-LINK--. The prediction is based on a computational model that calculates the vibrational frequencies of the molecule's functional groups. The structure of **3-Ethyl-4-fluorobenzamide** was input, and the tool generated a predicted spectrum with the major absorption bands and their corresponding assignments.

Mass Spectrometry (MS) Prediction: The mass spectrum was predicted using a fragmentation prediction tool. The molecular structure of **3-Ethyl-4-fluorobenzamide** was used to generate a list of potential fragment ions and their predicted relative intensities based on established fragmentation rules and patterns for similar chemical structures.

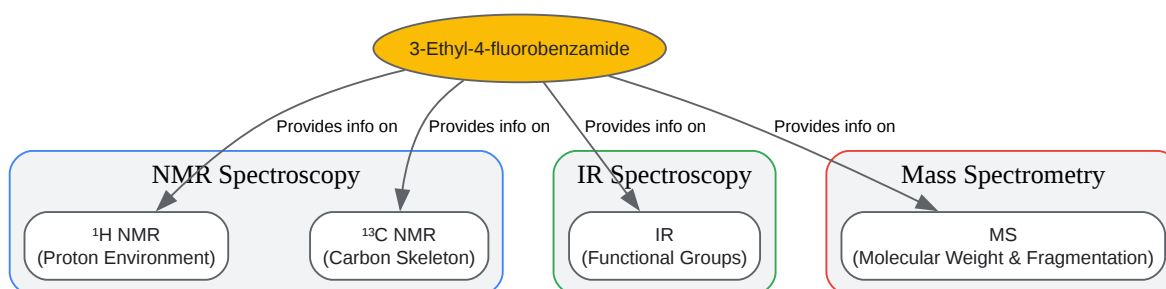
## Visualizations

The following diagrams illustrate the workflow for predicting spectroscopic data and the relationship between the predicted data and the structural information of **3-Ethyl-4-fluorobenzamide**.



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Caption: Workflow for the computational prediction of spectroscopic data.



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Caption: Relationship between spectroscopic data and structural information.

- To cite this document: BenchChem. [Predicted Spectroscopic Data for 3-Ethyl-4-fluorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15295378#spectroscopic-data-nmr-ir-ms-for-3-ethyl-4-fluorobenzamide>]

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